An In-Depth Technical Guide to the Synthesis and Characterization of 3-Borono-2-methoxybenzoic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Borono-2-methoxybenzoic Acid
Introduction
3-Borono-2-methoxybenzoic acid, a trifunctional aromatic compound, is a versatile building block in modern organic synthesis. Its unique structure, featuring a carboxylic acid, a methoxy group, and a boronic acid moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, characterization, and applications of this important reagent, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups makes it a valuable intermediate, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1]
Synthesis of 3-Borono-2-methoxybenzoic Acid
The synthesis of 3-borono-2-methoxybenzoic acid is typically achieved through a lithiation-borylation sequence starting from a suitable precursor. A common and effective strategy involves the directed ortho-metalation of 2-methoxybenzoic acid.
Reaction Scheme
A prevalent synthetic route begins with the bromination of 2-methoxybenzoic acid to yield 3-bromo-2-methoxybenzoic acid.[2][3] This intermediate is then subjected to a lithium-halogen exchange followed by borylation.
Mechanism
The synthesis hinges on the principles of directed ortho-metalation and subsequent borylation. The initial bromination step introduces a halogen at the 3-position, which serves as a handle for the subsequent lithiation. Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures leads to a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, typically trimethyl borate, to form a boronate ester. Finally, acidic workup hydrolyzes the boronate ester to afford the desired 3-borono-2-methoxybenzoic acid. The use of a strong base like s-BuLi in the presence of TMEDA can also achieve direct deprotonation at the position ortho to the carboxylate group of unprotected 2-methoxybenzoic acid.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromo-2-methoxybenzoic Acid
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To a solution of 2-methoxybenzoic acid in a suitable solvent (e.g., dioxane), bromine is added dropwise with stirring.
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The reaction is typically carried out at room temperature and stirred for several hours to ensure complete bromination.
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Upon completion, the solvent is removed under reduced pressure, and the resulting solid is collected.
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The crude product can be purified by recrystallization to yield pure 3-bromo-2-methoxybenzoic acid.
Step 2: Synthesis of 3-Borono-2-methoxybenzoic Acid
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-bromo-2-methoxybenzoic acid in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexanes to the stirred solution. Maintain the temperature below -70 °C during the addition.
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After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
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To the resulting aryllithium species, add trimethyl borate dropwise, again ensuring the temperature remains below -70 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of aqueous hydrochloric acid.
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The product is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude 3-borono-2-methoxybenzoic acid can be purified by recrystallization or column chromatography.
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} caption: "Synthetic workflow for 3-borono-2-methoxybenzoic acid."
Characterization of 3-Borono-2-methoxybenzoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-borono-2-methoxybenzoic acid. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For 3-borono-2-methoxybenzoic acid, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The hydroxyl protons of the boronic acid group may appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the carboxylic carbon, and the carbon atom attached to the boron.
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FTIR (Fourier-Transform Infrared Spectroscopy): FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretches of the methoxy and carboxylic acid groups, and B-O stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum will correspond to the molecular weight of 3-borono-2-methoxybenzoic acid.
Data Summary Table
| Characterization Technique | Expected Key Features |
| ¹H NMR | Aromatic protons (multiplets), Methoxy protons (~3.9 ppm, singlet), Carboxylic acid proton (broad singlet, >10 ppm), Boronic acid protons (broad singlet) |
| ¹³C NMR | Aromatic carbons, Methoxy carbon (~56 ppm), Carboxylic carbon (~170 ppm), Carbon attached to boron |
| FTIR (cm⁻¹) | ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1350 (B-O stretch), ~1250 (C-O stretch) |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to C₈H₉BO₅ |
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} caption: "Characterization workflow for structural elucidation and purity assessment."
Applications in Research and Development
3-Borono-2-methoxybenzoic acid is a highly valuable reagent, primarily utilized in the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.[6][7][8]
Role in Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the boronic acid functional group of 3-borono-2-methoxybenzoic acid reacts with an organic halide in the presence of a palladium catalyst and a base. This reaction allows for the facile introduction of the 2-methoxy-3-carboxyphenyl moiety into a wide range of organic molecules. The stability, ease of preparation, and low toxicity of boronic acids contribute to the widespread use of this methodology.[5]
Applications in Medicinal Chemistry
The structural motifs accessible through the use of 3-borono-2-methoxybenzoic acid are prevalent in many biologically active compounds and pharmaceutical agents.[9][10] Benzoic acid derivatives, in general, are common features in numerous anticancer and anti-inflammatory agents.[11] The ability to readily synthesize substituted biaryl structures makes this reagent particularly useful in the development of novel therapeutics.[12]
Safety and Handling
3-Bromo-2-methoxybenzoic acid, a key intermediate, is classified as acutely toxic if swallowed.[3] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this compound.[3] It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals mentioned in this guide.
References
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Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. (URL: [Link])
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. (URL: [Link])
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The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: [Link])
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